
Caffeine, 8-(decylthio)-
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Overview
Description
8-Decylsulfanyl-1,3,7-trimethylpurine-2,6-dione is a complex organic compound belonging to the purine family This compound features a purine ring system substituted with a decylsulfanyl group and three methyl groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-decylsulfanyl-1,3,7-trimethylpurine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. One common approach is the condensation of a suitable pyrimidinedione derivative with a decylsulfanyl group. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions
The C8-decylthio group enhances electrophilicity at the C8 position, enabling S<sub>N</sub>Ar-type reactions. For example:
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Bromination : Pre-treatment with N-bromosuccinimide (NBS) in dichloromethane/water yields 8-bromocaffeine, a precursor for further substitutions .
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Alkoxy/Oxy Substitution : Reactivity with alcohols (e.g., propargyl alcohol) under basic conditions (KOH/DMSO, 100°C) replaces the bromine atom, forming derivatives like 8-proparyloxy caffeine .
Key Conditions :
Reaction Type | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Bromination | NBS, DCM/H<sub>2</sub>O, RT | >90% | |
Alkoxy Substitution | KOH, DMSO, 100°C | ~25% |
Click Chemistry (Huisgen Cycloaddition)
The compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
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Triazole Formation : Reaction with alkyl azides (e.g., propargyl azide) in THF/H<sub>2</sub>O with Cu(I) catalysts yields 8-caffeinyl-triazolylmethoxy hybrids . These conjugates exhibit enhanced biological activity, particularly as dihydrofolate reductase (DHFR) inhibitors .
Mechanism :
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Propargyl alcohol + alkyl azide → Triazole intermediate.
Chemical Oxidation
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Side Chain Oxidation : The decylthio group undergoes oxidation to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>/HOAc).
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Purine Ring Oxidation : Reactive oxygen species (ROS) oxidize the xanthine ring, forming hydroxylated or demethylated byproducts .
Microbial Degradation
Pseudomonas sp. and Rhodococcus strains degrade caffeine, 8-(decylthio)- via:
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C-8 Oxidation : Converts the compound to 1,3,7-trimethyluric acid (TMU) through monooxygenase activity .
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Hydroxylation : TMU → 1,3,7-trimethyl-5-hydroxyisourate (TM-HIU) → 3,6,8-trimethylallantoin (TMA) .
Enzymatic Pathway :
Step | Enzyme | Product |
---|---|---|
1 | C-8 monooxygenase | TMU |
2 | TMU monooxygenase | TM-HIU |
3 | Spontaneous/TM-HIU hydrolase | TMA |
Substitution and Elimination Reactions
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Decylthio Group Replacement : The sulfur atom reacts with electrophiles (e.g., alkyl halides) to form sulfonium salts or undergo elimination to yield caffeine analogs with shorter chains.
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Demethylation : Under acidic/basic conditions, methyl groups at N1, N3, or N7 positions are selectively removed, altering biological activity .
Comparative Reactivity of C8-Modified Caffeine Derivatives
Scientific Research Applications
Chemistry: In chemistry, 8-decylsulfanyl-1,3,7-trimethylpurine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a probe for studying enzyme interactions or as a precursor for bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, 8-decylsulfanyl-1,3,7-trimethylpurine-2,6-dione may be used in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism by which 8-decylsulfanyl-1,3,7-trimethylpurine-2,6-dione exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
8-Decylsulfanyl-3-methyl-7-octyl-3,7-dihydropurine-2,6-dione
8-Decylsulfanyl-3,7-dimethyl-3,7-dihydropurine-2,6-dione
7-Benzyl-8-decylsulfanyl-3-methyl-3,7-dihydropurine-2,6-dione
Uniqueness: 8-Decylsulfanyl-1,3,7-trimethylpurine-2,6-dione stands out due to its specific substitution pattern and potential applications. Its unique structure may offer advantages in terms of reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of 8-decylsulfanyl-1,3,7-trimethylpurine-2,6-dione, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
25837-26-7 |
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Molecular Formula |
C18H30N4O2S |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
8-decylsulfanyl-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H30N4O2S/c1-5-6-7-8-9-10-11-12-13-25-17-19-15-14(20(17)2)16(23)22(4)18(24)21(15)3/h5-13H2,1-4H3 |
InChI Key |
BVEBFAGNKHKOOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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